molecular formula C13H13NO B3022912 2-Methyl-6-phenoxyaniline CAS No. 60287-70-9

2-Methyl-6-phenoxyaniline

Cat. No. B3022912
CAS RN: 60287-70-9
M. Wt: 199.25 g/mol
InChI Key: UIYWSRILONNTRY-UHFFFAOYSA-N
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Description

2-Methyl-6-phenoxyaniline is a chemical compound with the molecular formula C13H13NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The exact properties of 2-Methyl-6-phenoxyaniline are not widely documented in the literature.


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-phenoxyaniline consists of a phenyl group (C6H5) attached to an amino group (NH2), with a methyl group (CH3) and a phenoxy group (C6H5O) attached to the phenyl ring . The exact spatial configuration of these groups would depend on the specific synthesis pathway and the conditions under which the compound is prepared and stored .

Scientific Research Applications

Application 1: Anti-inflammatory Agent

  • Summary of the Application : 2-Phenoxyaniline serves as an anti-inflammatory agent . It preferentially inhibits COX-2 over COX-1 , which are enzymes involved in inflammation and pain.
  • Results or Outcomes : The compound has been found to inhibit COX-2 over COX-1 , suggesting potential effectiveness in managing inflammation and pain.

Application 2: Preparation of Sodium Primary Amide Complex

  • Summary of the Application : 2-Phenoxyaniline is used in the preparation of a sodium primary amide complex .
  • Results or Outcomes : The successful preparation of the sodium primary amide complex would be the expected outcome .

Application 3: Preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol

  • Summary of the Application : 2-Phenoxyaniline is used in the preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol .
  • Results or Outcomes : The successful synthesis of 4-methyl-2-(2-phenoxyphenyl)azo-phenol would be the expected outcome .

Application 4: Preparation of 2-acetoaminodiphenyl Ether

  • Summary of the Application : 2-Phenoxyaniline is used in the preparation of 2-acetoaminodiphenyl ether .
  • Results or Outcomes : The successful synthesis of 2-acetoaminodiphenyl ether would be the expected outcome .

properties

IUPAC Name

2-methyl-6-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWSRILONNTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307375
Record name 2-Methyl-6-phenoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-phenoxyaniline

CAS RN

60287-70-9
Record name 2-Methyl-6-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60287-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-phenoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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